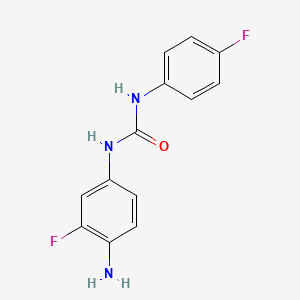

1-(4-Amino-3-fluorophenyl)-3-(4-fluorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Amino-3-fluorophenyl)-3-(4-fluorophenyl)urea, also known as 4-fluoro-N-(3-fluorophenyl)-3-phenylurea, is a fluorinated aromatic amide that has been used in a variety of scientific research applications. It has been studied for its potential applications in drug synthesis, medicinal chemistry, and biochemistry. In

Applications De Recherche Scientifique

Fluorophore-Spacer-Receptor Systems

- Modular Functional Integration of Logic Gates : A study reported the synthesis and photophysical characterization of a system combining a 1,8-naphthalimide fluorophore with amine and urea receptor units. This system demonstrated fluorescence enhancement and quenching mechanisms in the presence of anions, showcasing its potential for modular realization of functionally integrated logic at the molecular level using fluorescence as output (Klučiar et al., 2008).

Urea-Fluoride Interaction Studies

- Nature of Urea-Fluoride Interactions : Research on 1,3-bis(4-nitrophenyl)urea interacting with oxoanions in an MeCN solution highlighted the hydrogen bonding and proton transfer phenomena. This study provided insights into the stability of complexes and the significant role of fluoride ion in inducing urea deprotonation, suggesting potential applications in sensing and molecular recognition technologies (Boiocchi et al., 2004).

Anion Sensing and Binding

- Selective Fluorescent Sensing of Anions : Research focused on thiourea and urea-functionalized 4-amino-1,8-naphthalimide sensors for selective fluoride detection. These studies demonstrated the sensors' ability to signal the presence of fluoride anions through fluorescence quenching mechanisms, highlighting their potential in environmental monitoring and analytical chemistry (Duke et al., 2007).

Catalytic and Synthetic Applications

- Efficient Conversion of CO2 : A study on grafting a urea group into a [Cu2(COO)4]-based metal-organic framework showcased high efficiency in catalytic CO2 cycloaddition with propene oxide, producing cyclic carbonate. This research indicates the compound's potential in catalysis and CO2 chemical conversion applications under ambient conditions (Wei & Ye, 2019).

Fluorescence and Proton Transfer Mechanisms

- Colorimetric and Ratiometric Fluorescent Chemosensors : A study developed a chemosensor based on N-Phenyl-N’-(3-quinolinyl)urea for fluoride ion detection via a proton transfer mechanism. This sensor showed significant potential for applications in analytical and environmental chemistry due to its highly selective and reversible response to fluoride ion (Jia et al., 2009).

Propriétés

IUPAC Name |

1-(4-amino-3-fluorophenyl)-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-12(16)11(15)7-10/h1-7H,16H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLMWZIAKRIKAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)N)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-3-fluorophenyl)-3-(4-fluorophenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2882037.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2882040.png)

![(E)-N-(4-butylphenyl)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2882042.png)